molecular formula C19H23NO B4980624 N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine

N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine

Cat. No. B4980624
M. Wt: 281.4 g/mol
InChI Key: UIAIHSBNAKWFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1998 and has since been used extensively in scientific research.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the activation of mGluR5, N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease and Huntington's disease. It has also been shown to reduce anxiety-like behavior and improve social behavior in animal models of autism spectrum disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine in lab experiments is its high selectivity for mGluR5, which allows for more precise manipulation of this receptor subtype. However, one limitation of using N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine is its relatively low potency, which can make it difficult to achieve complete blockade of mGluR5 at lower concentrations.

Future Directions

There are several future directions for the use of N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine in scientific research. One potential area of focus is the development of more potent and selective mGluR5 antagonists that can be used in clinical trials for the treatment of neurological disorders. Another potential area of focus is the investigation of the role of mGluR5 in the development of addiction and the potential use of N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine as a therapeutic agent for substance abuse disorders.

Synthesis Methods

N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine can be synthesized through a multi-step process that involves the reaction of 2-naphthylamine with 4-methoxyphenylacetonitrile, followed by reduction and subsequent alkylation with 2-bromoethylamine. The final product is purified through recrystallization.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Parkinson's disease, Alzheimer's disease, and fragile X syndrome.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-21-19-10-6-15(7-11-19)12-13-20-18-9-8-16-4-2-3-5-17(16)14-18/h2-7,10-11,18,20H,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAIHSBNAKWFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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